6-fluoro-7-hydroxy-2,3-dihydro-1H-indol-2-one
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Overview
Description
6-fluoro-7-hydroxy-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and 7-hydroxyindole.
Reaction Conditions: The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to facilitate the formation of the indole ring.
Purification: The product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 6-fluoro-7-keto-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 6-fluoro-7-hydroxy-2,3-dihydroindole.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-fluoro-7-hydroxy-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-fluoro-7-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the indole ring. This combination can enhance its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C8H6FNO2 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
6-fluoro-7-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-4-3-6(11)10-7(4)8(5)12/h1-2,12H,3H2,(H,10,11) |
InChI Key |
MHSFSPUBHDKIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)O)NC1=O |
Origin of Product |
United States |
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